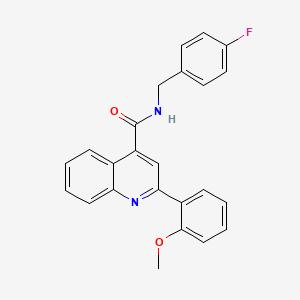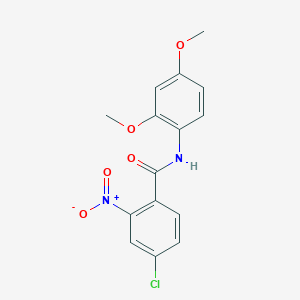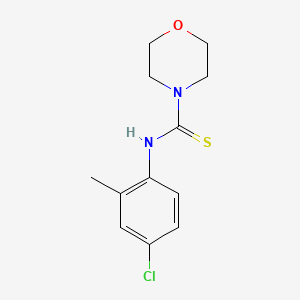
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CP-465,022, is a small molecule antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a role in regulating wakefulness, appetite, and reward. The orexin-1 receptor is a potential target for the treatment of sleep disorders, addiction, and obesity. CP-465,022 has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a selective antagonist of the orexin-1 receptor. It binds to the receptor and blocks the activity of orexins. Orexins are neuropeptides that play a role in regulating wakefulness, appetite, and reward. By blocking the activity of orexins, this compound reduces wakefulness, appetite, and reward-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase sleep in animal models of insomnia. It has also been shown to reduce food intake and body weight in animal models of obesity. This compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high potency and selectivity for the orexin-1 receptor, which makes it a useful tool for studying the role of orexins in various physiological and pathological processes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has a relatively short half-life, which can limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further explore its therapeutic potential for sleep disorders, addiction, and obesity. Another direction is to investigate its effects on other physiological and pathological processes, such as pain, inflammation, and neurodegeneration. Additionally, there is a need to develop more potent and selective antagonists of the orexin-1 receptor, which could have even greater therapeutic potential.
Synthesemethoden
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates followed by coupling and deprotection steps to yield the final product. The synthesis has been optimized to yield high purity and yield of the desired product.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopropyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of sleep disorders, addiction, and obesity. This compound has been shown to improve sleep in animal models of insomnia and to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce food intake and body weight in animal models of obesity.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-4-7-13(8-11(10)2)16(20(3,18)19)9-14(17)15-12-5-6-12/h4,7-8,12H,5-6,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEDDSPWTHKWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)



![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)
![N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5863565.png)
![2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethylbenzylidene)acetohydrazide](/img/structure/B5863588.png)



![3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)